

Spectroscopic Profiling of N-Phthaloyl-DL-methionine: A Technical Guide

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Compound of Interest

Compound Name: *N-Phthaloyl-DL-methionine*

Cat. No.: *B3426528*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phthaloyl-DL-methionine**, a derivative of the essential amino acid methionine. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with generalized experimental protocols. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **N-Phthaloyl-DL-methionine**. These values are derived from computational models and analysis of spectral data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (δ) in CDCl_3

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Phthaloyl-H	7.85 - 7.70	m
α -CH	4.90 - 4.80	dd
γ -CH ₂	2.70 - 2.50	t
β -CH ₂	2.40 - 2.20	m
S-CH ₃	2.10	s
COOH	10.0 - 12.0	br s

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	175.0 - 173.0
C=O (Phthaloyl)	168.0 - 167.0
Quaternary Phthaloyl-C	134.5 - 133.5
CH Phthaloyl-C	132.0 - 131.0
CH Phthaloyl-C	124.0 - 123.0
α -C	55.0 - 53.0
γ -C	32.0 - 30.0
β -C	30.0 - 28.0
S-CH ₃	16.0 - 15.0

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	2995 - 2850	Medium
C=O (Phthaloyl, asymm)	~1775	Strong
C=O (Phthaloyl, symm)	~1710	Strong
C=O (Carboxylic Acid)	~1700	Strong
C=C (Aromatic)	1600 - 1450	Medium-Weak
C-N Stretch	1380 - 1350	Strong
C-O Stretch	1300 - 1200	Strong
S-C Stretch	800 - 600	Weak

Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Fragments (Electron Ionization)

Fragment	Proposed Structure	Expected m/z
[M] ⁺	C ₁₃ H ₁₃ NO ₄ S ⁺	279
[M - COOH] ⁺	C ₁₂ H ₁₂ NO ₂ S ⁺	234
[M - SCH ₃] ⁺	C ₁₂ H ₁₀ NO ₄ ⁺	232
Phthalimide ion	C ₈ H ₄ NO ₂ ⁺	146
[C ₄ H ₈ S] ⁺	88	
[CH ₃ S] ⁺	47	

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of N-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **N-Phthaloyl-DL-methionine**.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Dissolve approximately 10-20 mg of **N-Phthaloyl-DL-methionine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Phthaloyl-DL-methionine**.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid **N-Phthaloyl-DL-methionine** sample directly onto the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

- Identify the major absorption bands in the spectrum.
- Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Phthaloyl-DL-methionine**.

Instrumentation:

- A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

Acquisition Parameters (EI-MS):

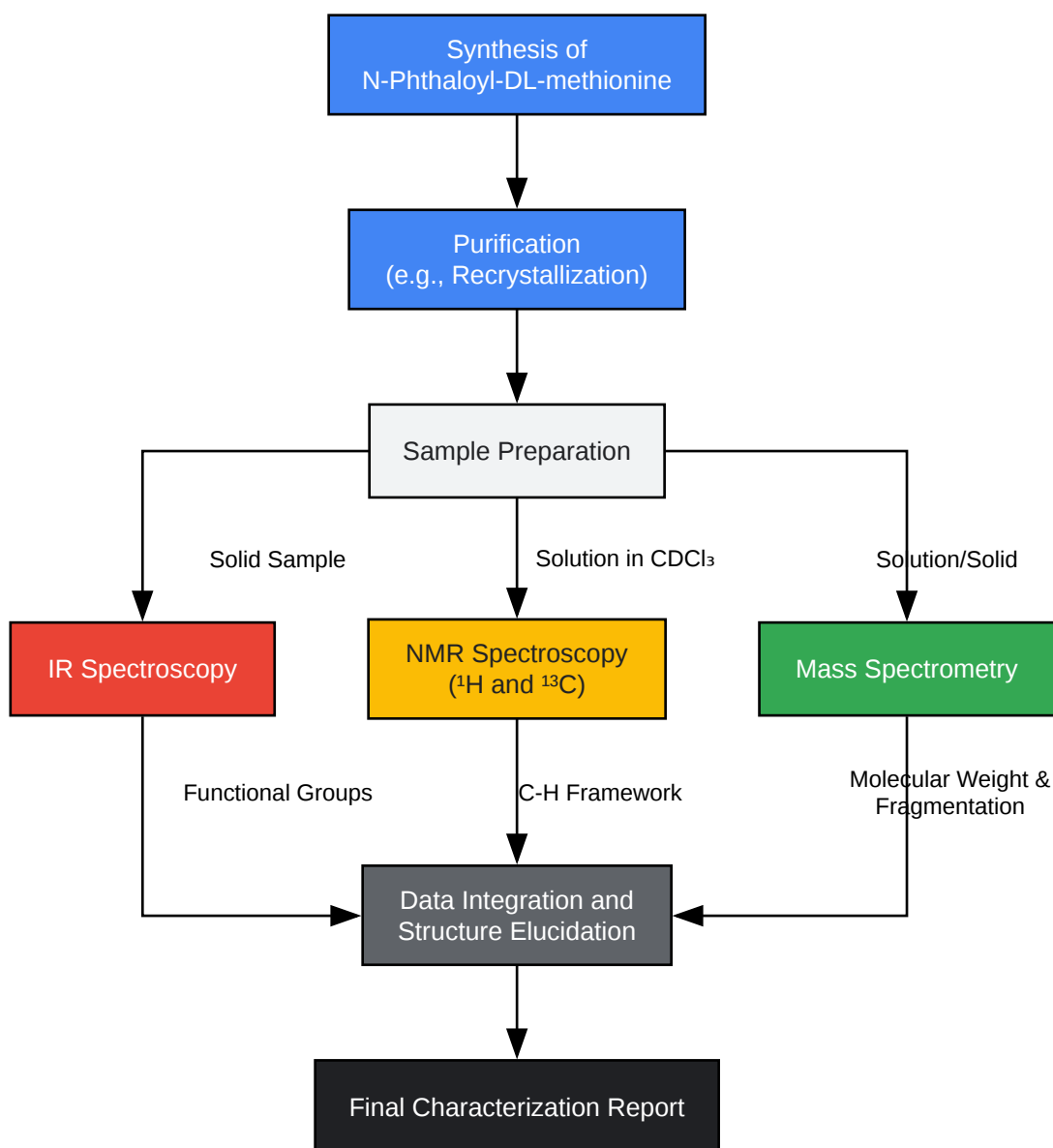
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-500.
- Scan Rate: 1 scan/second.

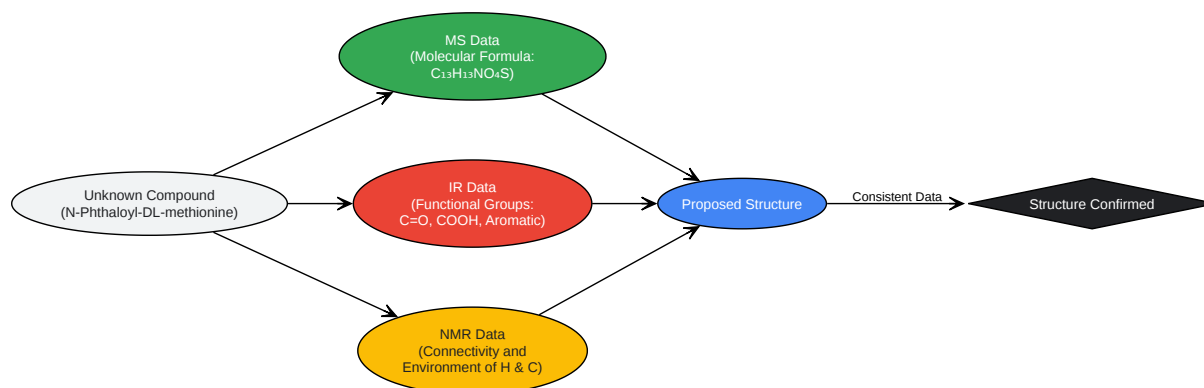
Data Analysis:

- Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight.
- Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
- Propose structures for the observed fragments to deduce the structure of the parent molecule.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like **N-Phthaloyl-DL-methionine** and the relationship between the different spectroscopic techniques in structure elucidation.





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- To cite this document: BenchChem. [Spectroscopic Profiling of N-Phthaloyl-DL-methionine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3426528#spectroscopic-data-of-n-phthaloyl-dl-methionine-nmr-ir-ms\]](https://www.benchchem.com/product/b3426528#spectroscopic-data-of-n-phthaloyl-dl-methionine-nmr-ir-ms)

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